1-(4-Bromo-2-fluorophenyl)ethane-1-thiol
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Overview
Description
1-(4-Bromo-2-fluorophenyl)ethane-1-thiol is an organic compound characterized by the presence of bromine, fluorine, and a thiol group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as a bromine source . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromomethylation reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Formation of thioethers or sulfides.
Oxidation Reactions: Formation of disulfides or sulfonic acids.
Reduction Reactions: Formation of hydrocarbons.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially modulating their activity. This interaction can affect signaling pathways and enzymatic functions, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)ethanone
- 1-(4-Bromo-2-fluorophenyl)ethan-1-amine
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
Uniqueness: 1-(4-Bromo-2-fluorophenyl)ethane-1-thiol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The thiol group further enhances its reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8BrFS |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8BrFS/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 |
InChI Key |
WXZSMNZBHRMDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)S |
Origin of Product |
United States |
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